

# GPR35 Signaling in Immune Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

An in-depth exploration of the G protein-coupled receptor 35 and its multifaceted roles in immunity, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its signaling pathways, experimental evaluation, and quantitative data.

### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest within the scientific community due to its emerging roles in a variety of physiological and pathological processes, particularly in the immune system.[1] Initially identified in 1998, GPR35 is highly expressed in immune cells and the gastrointestinal tract.[2][3] Its activation has been linked to both pro- and anti-inflammatory responses, making it a complex and intriguing target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer.[4][5] This technical guide provides a detailed overview of GPR35 signaling pathways in key immune cell populations, methodologies for its study, and a summary of quantitative data to aid in the design and interpretation of research in this field.

## **GPR35 Expression in Immune Cells**

GPR35 expression is observed across a range of immune cells, with particularly high levels in monocytes (CD14+), neutrophils, various dendritic cell subsets, and invariant natural killer T (iNKT) cells. Its expression can be modulated by the cellular microenvironment; for instance, GPR35 is upregulated in neutrophils upon activation and mobilization to inflammatory sites.



This differential expression underscores the context-dependent function of GPR35 in the immune response.

## **Core Signaling Pathways of GPR35**

GPR35 activation initiates a cascade of intracellular events primarily through its coupling to heterotrimeric G proteins, namely the G $\alpha$ i/o and G $\alpha$ 12/13 subfamilies, as well as through G protein-independent pathways mediated by  $\beta$ -arrestins. The specific pathway engaged can be influenced by the activating ligand, the cell type, and the physiological context, leading to a diverse array of cellular responses.

## **Gαi/o-Mediated Signaling**

Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway has been observed in iNKT cells, where GPR35 activation by agonists like kynurenic acid and zaprinast leads to a pertussis toxin-sensitive reduction in IL-4 secretion.

## Gα12/13-Mediated Signaling

Coupling of GPR35 to  $G\alpha12/13$  proteins activates the RhoA signaling cascade. This pathway is crucial for regulating cytoskeletal rearrangements and is implicated in cellular migration. The activation of RhoA by GPR35 is a key mechanism driving the chemotactic responses of immune cells, such as neutrophils, towards inflammatory stimuli.

## **β-Arrestin-Mediated Signaling**

Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits  $\beta$ -arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades.  $\beta$ -arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathways like ERK1/2. The recruitment of  $\beta$ -arrestin-2 is a robust and measurable outcome of GPR35 activation and is frequently used in high-throughput screening assays.

# **GPR35 Signaling in Specific Immune Cells**



The functional consequences of GPR35 activation are highly dependent on the immune cell type.

Neutrophils: In neutrophils, GPR35 plays a predominantly pro-inflammatory role by promoting their recruitment to sites of inflammation. The serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), released by platelets and mast cells, acts as a key chemoattractant for neutrophils through GPR35. This process is mediated by  $G\alpha$ i-dependent signaling and contributes to bacterial clearance.

Macrophages: The role of GPR35 in macrophages is more complex, exhibiting both pro- and anti-inflammatory functions. Activation by kynurenic acid can suppress NLRP3 inflammasome activation, suggesting an anti-inflammatory role. Conversely, GPR35 signaling in macrophages has also been shown to promote the production of pro-inflammatory cytokines like TNF. Furthermore, GPR35 can interact with the Na/K-ATPase, influencing macrophage metabolism and Src kinase activation.

Invariant Natural Killer T (iNKT) Cells: In iNKT cells, GPR35 activation has a distinct immunomodulatory effect. Agonist stimulation leads to a Gαi/o-dependent reduction in the secretion of the anti-inflammatory cytokine IL-4, without affecting IFN-y production. This selective cytokine modulation suggests that GPR35 activation in iNKT cells can shift the immune response towards a more pro-inflammatory state.

## **Quantitative Data on GPR35 Ligand Interactions**

The following tables summarize the available quantitative data for the potency and affinity of various endogenous and synthetic ligands for GPR35. It is important to note that these values can vary depending on the assay format, cell line, and species ortholog used.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists



| Ligand                              | Cell Type/Assay<br>System                  | Potency<br>(EC50/pEC50) | Reference(s) |
|-------------------------------------|--------------------------------------------|-------------------------|--------------|
| 5-Hydroxyindoleacetic acid (5-HIAA) | Mouse Neutrophil<br>Migration              | ~10 nM                  |              |
| Kynurenic Acid                      | Rat GPR35 (Ca2+<br>mobilization)           | 7.9 μΜ                  |              |
| Kynurenic Acid                      | Human GPR35 (Ca2+<br>mobilization)         | 39 μΜ                   |              |
| Zaprinast                           | Rat GPR35 (Ca2+ mobilization)              | 16 nM                   |              |
| Zaprinast                           | Human GPR35 (Ca2+<br>mobilization)         | 840 nM                  | _            |
| Pamoic Acid                         | Human GPR35 (β-<br>arrestin-2 recruitment) | pEC50 = 7.28            |              |

Table 2: Affinity (Ki/Kd) and Inhibitory Potency (IC50/pIC50) of GPR35 Antagonists

| Ligand            | Cell Type/Assay<br>System                  | Affinity/Potency<br>(Ki/IC50/pIC50) | Reference(s) |
|-------------------|--------------------------------------------|-------------------------------------|--------------|
| CID-2745687       | Human GPR35a/b                             | Ki ≈ 10-20 nM                       |              |
| CID-2745687       | Human GPR35 (β-<br>arrestin-2 recruitment) | pIC50 = 6.70                        | -            |
| Fluorescent Probe | GPR35                                      | Kd = 3.9 nM                         | _            |

# **Experimental Protocols**

Detailed methodologies are essential for the accurate and reproducible study of GPR35 signaling. Below are outlines for key experimental protocols.



# **β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)**

This assay is a widely used method to quantify agonist-induced GPR35 activation. The PathHunter® (DiscoverX) technology is a common platform for this assay.

Principle: GPR35 is tagged with a small enzyme fragment (ProLink<sup>TM</sup>), and  $\beta$ -arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of  $\beta$ -galactosidase. Upon agonist stimulation,  $\beta$ -arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. The reconstituted active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of  $\beta$ -arrestin recruitment.

#### Methodology:

- Cell Culture: Use a stable cell line co-expressing the GPR35-ProLink fusion protein and the β-arrestin-EA fusion protein (e.g., PathHunter® CHO-K1 GPR35 β-Arrestin cells). Culture cells in the recommended medium and conditions.
- Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
- Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists)
  in an appropriate assay buffer.
- Agonist Stimulation: For agonist testing, add the diluted compounds to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR35 agonist at its EC80 concentration.
- Incubation: Incubate the plate at 37°C for 90 minutes.
- Detection: Add the detection reagent containing the chemiluminescent substrate.
- Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescence using a plate reader.
- Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.



## **Calcium Flux Assay**

This assay measures the ability of GPR35 to mobilize intracellular calcium, a downstream event of  $G\alpha q/11$  or potentially other G protein signaling pathways.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR35 activation and subsequent intracellular calcium release, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored in real-time using a fluorescence plate reader.

#### Methodology:

- Cell Culture: Culture cells endogenously or transiently expressing GPR35 (e.g., HEK293 cells) in a suitable medium.
- Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
- Compound Preparation: Prepare dilutions of test compounds in the assay buffer.
- Fluorescence Measurement: Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
- Agonist Addition: The instrument adds the test compounds to the wells, and fluorescence is continuously monitored to detect a rapid increase in intracellular calcium.
- Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration to determine EC50 values.

## **Chemotaxis Assay (Transwell Migration)**

This assay assesses the ability of GPR35 ligands to induce the directed migration of immune cells.



Principle: A two-chamber system (e.g., Transwell plate) is used, separated by a microporous membrane. Immune cells are placed in the upper chamber, and the chemoattractant (GPR35 ligand) is placed in the lower chamber. If the ligand is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the ligand in the lower chamber.

#### Methodology:

- Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) or use an appropriate immune cell line. Resuspend the cells in a serum-free or low-serum medium.
- Assay Setup: Place the Transwell inserts into the wells of a companion plate. Add the chemoattractant (e.g., 5-HIAA for neutrophils) to the lower chamber.
- Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-3 hours for neutrophils, longer for macrophages) at 37°C in a humidified incubator.
- Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet or a fluorescent dye).
- Data Analysis: Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in representative fields under a microscope. Compare the migration in response to the GPR35 ligand to a negative control (medium alone).

## **Visualizations of Signaling Pathways and Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the core GPR35 signaling pathways and experimental workflows.

## **GPR35 Signaling Pathways in Immune Cells**





Click to download full resolution via product page

Core GPR35 signaling pathways in immune cells.





# Experimental Workflow for β-Arrestin Recruitment Assay



Click to download full resolution via product page

Workflow for a GPR35  $\beta$ -arrestin recruitment assay.

## **Experimental Workflow for Chemotaxis Assay**



Click to download full resolution via product page

Workflow for a GPR35-mediated chemotaxis assay.

### Conclusion

GPR35 is a critical regulator of immune cell function, with its signaling pathways contributing to a wide range of inflammatory and immunomodulatory responses. The complexity of its signaling, involving multiple G protein-dependent and -independent pathways, and its differential effects in various immune cell types, highlight the need for a thorough and multifaceted experimental approach. This technical guide provides a foundational understanding of GPR35 signaling in immune cells, offering detailed protocols and quantitative data to support further research into this promising therapeutic target. As our understanding of GPR35 continues to evolve, it holds the potential for the development of novel therapies for a host of immune-related diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of functional GPR35 in human iNKT cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR35 Signaling in Immune Cells: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#gpr35-signaling-pathways-in-immune-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com